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Bis(tropolonato)copper

Cat. No.: B12872985
M. Wt: 305.77 g/mol
InChI Key: JBUPAQOHIYVYBH-UHFFFAOYSA-L
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Description

Bis(tropolonato)copper, with the chemical formula C₁₄H₁₀CuO₄, is a copper(II) complex where the copper ion is chelated by two tropolonate ligands in a square-planar geometry . This complex is a subject of interest in biomedical and chemical research due to its notable biological activities. A significant area of investigation is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxicity against human breast cancer cells, including aggressive triple-negative models, showing stronger antitumor potency in vitro than cisplatin in some 2D and 3D cell models . Its mechanism of action involves inhibiting cell migration and invasion by suppressing the activity of metalloproteinases (MMPs), key enzymes involved in metastasis . Furthermore, the complex can induce programmed cell death (apoptosis) in cancer cells . Beyond its biomedical applications, the structural and electronic properties of this compound are also a focus of research, as the complex serves as a model for understanding the coordination chemistry of non-innocent ligands and has been used in catalytic applications . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10CuO4 B12872985 Bis(tropolonato)copper

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10CuO4

Molecular Weight

305.77 g/mol

IUPAC Name

copper;7-oxocyclohepta-1,3,5-trien-1-olate

InChI

InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2

InChI Key

JBUPAQOHIYVYBH-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Bis(tropolonato)copper

The most common and straightforward method for synthesizing this compound involves the direct reaction of a copper(II) salt with tropolone (B20159) (2-hydroxycyclohepta-2,4,6-trien-1-one). In this reaction, tropolone acts as a bidentate ligand, which, upon deprotonation, coordinates with the copper(II) ion through its two oxygen atoms. wikipedia.org

The general reaction can be represented as: Cu²⁺ + 2 C₇H₆O₂ → Cu(C₇H₅O₂)₂ + 2 H⁺

A typical synthetic procedure involves dissolving a copper(II) salt, such as copper(II) acetate, copper(II) nitrate (B79036), or copper(II) chloride, in a suitable solvent, often an alcohol or water. An alcoholic solution of tropolone is then added, sometimes in the presence of a weak base to facilitate the deprotonation of the tropolone's hydroxyl group. The resulting this compound complex, often a neutral, square-planar compound, precipitates from the solution and can be isolated by filtration. researchgate.netresearchgate.net The choice of solvent and reaction conditions can influence the crystalline form (polymorph) of the final product. researchgate.net

For instance, the synthesis of related copper(II) complexes, such as those with tropolone derivatives, has been achieved by reacting the ligand with copper(II) salts in aqueous or methanolic solutions. nih.govmdpi.com The formation of tris(tropolonato)gallium(III) and indium(III) complexes by reacting the corresponding metal nitrate with tropolone in water further supports this aqueous synthetic route as a viable method. researchgate.net

Table 1: Representative Direct Synthesis of a this compound Derivative

Parameter Description
Complex Bis(hinokitiolato)copper(II)
Precursors Copper(II) salt (e.g., Cu(OAc)₂·H₂O), Hinokitiol (B123401) (4-isopropyltropolone)
Solvent Methanol, Chloroform (B151607), Acetone
Procedure A solution of hinokitiol in the chosen solvent is mixed with a copper(II) salt solution. The resulting mixture is stirred, leading to the precipitation of the complex.
Significance The synthetic conditions, particularly the solvent, can lead to the formation of different polymorphs of the final complex, each with distinct structural characteristics. researchgate.net

Synthesis of Tropolone Derivatives and Substituted Ligands

The functionalization of the seven-membered tropolone ring is a key strategy for modifying the electronic and structural properties of the resulting copper complexes. nih.gov Various synthetic methods allow for the introduction of substituents at different positions on the tropolone backbone. These derivatives can then be used as ligands to synthesize a wide range of substituted this compound complexes.

Tropolone derivatives can be sourced from natural products, such as β-thujaplicin (hinokitiol), which is an isopropyl-substituted tropolone. google.com Synthetic routes to other derivatives include:

Amination: 2-(Tosyloxy)tropone can serve as a starting material for synthesizing aminotropones. For example, it can be converted into 2-(alkylamino)tropones, which can then be used to form complexes like bis[2-(methylamino)troponato]copper(II). nih.govresearchgate.net

Alkoxylation: 5-alkoxytropolonates can be synthesized to create metal complexes with liquid crystalline (mesomorphic) properties. These are prepared and then reacted with copper salts to form bis(5-alkoxytropolonato)copper complexes. researchgate.net

Halogenation: The tropolone ring can be halogenated to produce compounds like 3,5,7-tribromotropolone. researchgate.net

Aryl and Alkyl Substitution: More complex substitutions on the tropolone ring can be achieved through multi-step organic synthesis pathways, starting from precursors like 4,5-benzotropone. beilstein-journals.org

The introduction of different functional groups, such as the N-methylamino group, can alter the geometry of the copper complex. For example, in bis[2-(methylamino)troponato]copper(II), the copper(II) ion is coordinated by two ligands in a square-planar geometry, chelating via one nitrogen and one oxygen atom to form a five-membered ring. nih.gov This contrasts with the O,O-coordination in the parent this compound.

Table 2: Examples of Substituted Tropolone Ligands and Their Copper Complexes

Ligand Name Substituent(s) Resulting Copper Complex Example Reference
Hinokitiol4-isopropylBis(hinokitiolato)copper(II) researchgate.net
2-(Methylamino)tropone2-methylaminoBis[2-(methylamino)troponato]copper(II) nih.gov
5-Alkoxytropolone5-alkoxyBis(5-alkoxytropolonato)copper researchgate.net
AminotroponimineN,N'-di-tert-butyl[(t-Bu)₂ATI]Li (Lithium salt precursor) researchgate.net
Plumbagin5-hydroxy-2-methyl-1,4-naphthalenedione (related structure)[Cu(PLN)₂]·2H₂O researchgate.net

Controlled Pyrolysis as a Synthetic Tool for Related Compounds

Controlled pyrolysis is a thermal decomposition method used to synthesize various materials from precursor compounds. In the context of copper complexes, pyrolysis is a powerful tool for producing copper-based nanomaterials, such as metallic copper nanoparticles and thin films, rather than discrete molecular complexes like this compound itself. The precursor, often a copper-organic complex, is heated in a controlled atmosphere to induce decomposition and formation of the desired material.

Key aspects of this methodology include:

Precursor Choice: Various copper complexes can serve as precursors. Examples include copper-diethanolamine complexes, copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC), and copper(II) alkoxides. plos.orgacs.orgresearchgate.net The ligand structure influences the decomposition process and the properties of the final product.

Atmosphere Control: The pyrolysis atmosphere (e.g., inert gas like nitrogen or argon, reducing gas like hydrogen, or even air) is critical. Pyrolysis of copper alkoxides under an inert or H₂/N₂ atmosphere can yield metallic copper and zinc oxide composites, while an oxygen-containing atmosphere can produce oxidized copper species. researchgate.net

Temperature Control: The pyrolysis temperature directly affects the characteristics of the resulting material, such as particle size, crystallinity, and porosity. For instance, pyrolyzing Cu-BTC at temperatures ranging from 400 to 900 °C produces carbon-embedded copper nanoparticles with consistent crystallite sizes but varying porosity. acs.org

Method: Techniques like spray pyrolysis, where a solution of the precursor is aerosolized and passed through a heated zone, are used to create uniform, spherical particles or thin films. plos.orgresearchgate.net This method has been used to generate copper conductive patterns from copper formate-diethanolamine complex solutions at temperatures as low as 200 °C. plos.org

While not a direct route to this compound, pyrolysis of related organocopper precursors demonstrates a synthetic pathway to advanced copper-containing functional materials.

Table 3: Pyrolysis of Copper Complexes for Material Synthesis

Precursor Pyrolysis Temperature Atmosphere Product Reference
Copper Formate-Diethanolamine200 °CN₂Copper conductive film plos.org
Copper Benzene-1,3,5-Tricarboxylate (Cu-BTC)400 - 900 °CN₂Carbon-embedded copper nanoparticles acs.org
Copper(II) Acetate800 - 1000 °CH₂Spherical nanosized copper powder researchgate.net
Heterodinuclear Cu/Zn AminoalkoxidesNot specifiedAr or H₂/N₂Metallic copper and zinc oxide researchgate.net

Advanced Structural Characterization and Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the definitive method for elucidating the precise three-dimensional structure of Bis(tropolonato)copper(II). Early structural determinations provided the foundational understanding of this complex, which was later refined by further investigations to achieve higher precision and resolve ambiguities regarding bond alternation within the ligand framework. iucr.org These studies have furnished detailed data on the molecular geometry, the coordination environment of the copper center, and the intricate network of intermolecular interactions that govern the crystal packing.

Molecular Geometry and Coordination Environment of the Copper(II) Center

The Copper(II) ion in this compound is coordinated by two tropolonato ligands, each acting as a bidentate chelator through its two oxygen atoms. This results in a coordination sphere composed of four oxygen atoms surrounding the central metal ion.

The coordination geometry around the Cu(II) center is consistently identified as square planar. nih.govresearchgate.net In analogous complexes, such as bis(5-octyloxytropolonato)copper, the CuO₄ core is required by crystallographic symmetry to be perfectly planar. lookchem.com Similarly, studies on related aminotroponato-copper(II) complexes report a "strictly square-planar" geometry, which is noted to be comparable to that of the this compound(II) parent complex. nih.govresearchgate.net This arrangement is typical for bidentate O,O'-donor ligand complexes with Cu(II). nih.gov While the primary geometry is square planar, slight tetrahedral distortions can occur in such complexes due to steric or packing forces. uchile.cl

High-resolution diffraction studies have determined the precise bond lengths and angles within the coordination sphere. A 1978 reinvestigation of the crystal structure provided reliable data, which has been corroborated by subsequent studies and analysis of related compounds. iucr.orgclockss.org In a substituted analogue, bis(5-octyloxytropolonato)copper, the Cu–O bond lengths were found to be 1.916(2) Å and 1.902(9) Å, with an O–Cu–O bite angle of 85.0(4)°. lookchem.com The two coordinating C-O bonds within the tropolonato ligand are nearly equivalent, though a slight difference can be detected, indicating significant electronic delocalization. iucr.org

CompoundParameterValueReference
Bis(5-octyloxytropolonato)copperCu-O Bond Lengths (Å)1.916(2), 1.902(9) lookchem.com
O-Cu-O Bite Angle (°)85.0(4)
This compound(II)Cu-O Bond Lengths (Å)1.913, 1.915 clockss.org
Bistris(4-fluorophenyl)phosphinecopper(I)O-Cu-O Bite Angle (°)77.72(10) nih.gov
Bis(diphenyl-p-tolylphosphane-κP)(...tribromocyclohepta...)copper(I)O-Cu-O Bite Angle (°)76.42(9) nih.gov

The conformation of the chelating tropolonato ligand is a key structural feature. The seven-membered tropolone (B20159) ring is not perfectly flat. iucr.org Structural studies reveal that the tropolonate ligands exhibit significant deviations from planarity. iucr.org This non-planarity can be described as a "folding" of the ligand, where the plane containing the copper and the two coordinating oxygen atoms is at an angle to the plane of the seven-membered carbon ring. iucr.org In one detailed study, this folding angle was reported as 5.6°. iucr.org In related aminotroponato derivatives, the ligand planes form angles of 6.54° and 3.12° with the five-membered chelate ring (Cu-N-C-C-O). nih.gov This puckering of the seven-membered ring is a characteristic feature of metal tropolonate complexes.

The square planar geometry of this compound(II) is a manifestation of the Jahn-Teller effect. As a d⁹ metal ion, Cu(II) in an ideal octahedral coordination environment is electronically unstable and must distort to a lower symmetry configuration. This typically results in an elongated octahedral geometry, with two long axial bonds and four shorter equatorial bonds. In the case of chelating ligands like tropolone that strongly favor a planar arrangement, the distortion is so pronounced that the axial ligands are effectively removed, leaving a square planar complex. This inherent electronic driving force stabilizes the observed geometry. While no specific studies on dynamic Jahn-Teller effects in this compound were found, this principle underpins the stability of its square planar CuO₄ core. This effect can also make the complex susceptible to forming weak interactions in the axial positions, potentially leading to stacked structures or polymeric arrangements in some derivatives. uchile.cl

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound(II) are not isolated but are arranged in a specific, repeating three-dimensional lattice. The crystal structure has been identified as monoclinic, with the space group P2₁/a (the non-standard setting of P2₁/c, No. 14). iucr.org

ParameterValue (Ref. iucr.org)Value (Ref. nih.gov)
FormulaC₁₄H₁₀CuO₄
Crystal SystemMonoclinic
Space GroupP2₁/aP 1 21/c 1
a (Å)11.551(8)3.772
b (Å)13.707(4)13.655
c (Å)3.783(2)11.517
β (°)92.77(4)92.726
Volume (ų)598.3-
Z2
iucr.org
π-π Stacking Interactions

A prominent feature in the crystal structure of this compound and its derivatives is the presence of π-π stacking interactions between the aromatic tropolone rings. nih.govresearchgate.netnih.govresearchgate.net These interactions, where the electron-rich π systems of adjacent tropolone rings align, contribute significantly to the stability of the crystal packing. nih.govresearchgate.netnih.govresearchgate.net In the case of bis[2-(methylamino)troponato]copper(II), a derivative of this compound, the interplanar distances between the stacking tropolone rings have been measured to be 3.5039 (16) Å and 3.2933 (15) Å. nih.govresearchgate.netnih.gov These distances are characteristic of stabilizing π-π stacking interactions. nih.govresearchgate.netnih.gov The stacking can occur in various motifs, from dimeric associations to infinite 2D patterns, influenced by a balance with other intermolecular forces like hydrogen bonds. rsc.org The extent of overlap between the stacking ligands can also vary. rsc.org In some structures, these interactions can create a herringbone pattern in the molecular packing. researchgate.net

Hydrogen-Bonding Networks

The crystal structures of this compound and its derivatives are further stabilized by intricate networks of hydrogen bonds. nih.govresearchgate.netnih.govresearchgate.net The most common of these are C-H···O interactions, where a hydrogen atom bonded to a carbon atom forms a weak electrostatic interaction with an oxygen atom of an adjacent molecule. nih.govresearchgate.netnih.govresearchgate.net These interactions, though weaker than conventional hydrogen bonds, collectively play a significant role in the supramolecular architecture. rsc.org

Weak Intermolecular Copper-Olefin π Interactions

While less common, weak intermolecular interactions involving the copper center can also influence the solid-state structure. In some copper(I) complexes, interactions between the copper atom and the π-system of an olefin on a neighboring molecule have been observed. nih.gov These copper-olefin π interactions, although typically associated with copper(I), highlight the versatility of copper's coordination sphere and its ability to engage in a range of weak intermolecular forces that can affect molecular packing.

Polymorphism and Phase Transitions

This compound and its derivatives are known to exhibit polymorphism, the ability of a compound to exist in more than one crystalline form. researchgate.netresearchgate.netresearchgate.net These different polymorphs can have distinct physical properties.

Characterization of Polymorphic Forms

Different polymorphic forms of this compound complexes have been identified and characterized. researchgate.netresearchgate.netresearchgate.net For example, a derivative, bis(hinokitiolato)copper(II), has been shown to exist in at least three different modifications. researchgate.netresearchgate.net These polymorphs can differ in the stacking of the square-planar molecules and the nature of the intermolecular interactions. researchgate.net The study of these forms is crucial as the polymorphic form can influence the material's properties.

One study on an alkoxide-bridged dinuclear tropolonato copper(II) complex, [Cu(trop)(μ-OMe)]2, identified three polymorphs, denoted as 1α, 1β, and 1γ. researchgate.net The readily reproducible form, 1β, features dinuclear subunits that aggregate into infinite chains through longer bonds arising from the Jahn-Teller distortion of the Cu(II) coordination sphere. researchgate.net The existence of these different crystalline forms underscores the complex interplay of factors that govern the solid-state assembly of these molecules. researchgate.netresearchgate.netresearchgate.net

Reconstructive Phase Transition Studies

Some polymorphs of this compound complexes can undergo phase transitions, which can be either displacive or reconstructive. researchgate.net A reconstructive phase transition involves significant atomic rearrangement and the breaking and reforming of chemical bonds. aps.org

A notable example is the reconstructive phase transition observed in an alkoxide-bridged dinuclear copper(II) tropolonato complex, which shows a large hysteresis of approximately 200°C. researchgate.net This transition was studied using single crystal and powder X-ray diffraction techniques, which revealed the significant structural changes that occur during the transformation from one polymorphic form to another. researchgate.net Such transitions are of fundamental interest in materials science as they represent a dramatic change in the solid-state structure of the compound. arxiv.orgephys.kzmit.edu

Structural Analysis of Ligand Derivatives

The structure of the core this compound unit can be significantly influenced by the introduction of substituents on the tropolone ligand. A well-studied example is the 2-(methylamino)troponato derivative, bis[2-(methylamino)troponato]copper(II). nih.govresearchgate.netnih.gov

In this derivative, the copper(II) ion is coordinated by two 2-(methylamino)troponato ligands, resulting in a square-planar geometry around the central metal atom. nih.govresearchgate.netnih.gov The copper ion chelates to the ligand through the nitrogen atom of the methylamino group and the oxygen atom of the tropone, forming a five-membered ring. nih.govresearchgate.net The N1—O1—Cu—N2—O2 moiety is strictly planar. nih.govresearchgate.net

A key finding is that the substitution of an oxygen atom in the parent tropolonato ligand with a methyl-functionalized nitrogen atom does not lead to significant alterations in the bond distances and angles within the copper(II) complex when compared to the unsubstituted this compound(II). nih.govresearchgate.netnih.gov This indicates the robustness of the core coordination geometry. The structure of this derivative is also stabilized by the previously discussed π-π stacking and C-H···O hydrogen-bonding interactions. nih.govresearchgate.netnih.gov

Parameterbis[2-(methylamino)troponato]copper(II)
Crystal System Monoclinic
Space Group P2₁/c
Cu-O Bond Distances (Å) 1.9313 (2), 1.9386 (2)
Cu-N Bond Distances (Å) 1.9276 (2), 1.9291 (2)
O-Cu-N Bond Angles (°) (intraligand) 82.292 (4), 82.090 (4)
N-Cu-N Bond Angle (°) 175.769 (5)
O-Cu-O Bond Angle (°) 179.229 (6)
π-π Stacking Interplanar Distances (Å) 3.5039 (16), 3.2933 (15)
Data obtained from single-crystal X-ray diffraction analysis of bis[2-(methylamino)troponato]copper(II). nih.govresearchgate.net

Comprehensive Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural nuances of bis(tropolonato)copper(II).

The coordination of the tropolonato ligand to the copper(II) ion is primarily investigated through the analysis of metal-oxygen (Cu-O) and carbon-oxygen (C-O) stretching vibrations. The IR and Raman spectra of this compound(II) exhibit characteristic bands that are sensitive to the formation of the chelate ring. The Cu-O stretching vibrations are typically observed in the low-frequency region of the Raman spectrum. For instance, in copper-containing metal-organic frameworks, Cu-O stretching bands have been identified at approximately 175 cm⁻¹ and 500 cm⁻¹. researchgate.net The interaction between the copper ion and the oxygen atoms of the tropolonato ligand influences the electron density and bond strength within the ligand itself, leading to shifts in the vibrational frequencies of the C-O bonds upon complexation.

Vibrational spectroscopy provides insights into the coordination geometry of the copper(II) center and the environment of the tropolonato ligands. The number and position of the vibrational bands can help determine the symmetry of the complex. For this compound(II), a square-planar geometry around the copper ion is often inferred from spectroscopic data. uchile.clnih.gov The vibrational spectra of copper complexes can indicate the coordination of the metal. For example, in some copper(I) complexes, the vibrational spectra have been used to infer a digonal or trigonal coordination of the copper ion. rsc.org

Resonance Raman (rR) spectroscopy is a specialized technique that can selectively enhance the vibrational modes associated with a chromophore by using an excitation wavelength that corresponds to an electronic transition. In the context of copper complexes, rR spectroscopy is particularly useful for studying the vibrations of the ligand and the metal-ligand bonds that are directly involved in the electronic transition. researchgate.net For instance, irradiation into a ligand-to-metal charge transfer (LMCT) band can enhance the Raman signals of both ligand and metal-ligand vibrations. nih.gov The key vibrational modes of interest in metal complexes include the metal-ligand stretching frequencies. nih.gov While specific resonance Raman studies on this compound are not extensively detailed in the provided results, the technique is broadly applied to similar copper complexes to probe specific electronic and vibrational couplings. nih.govutexas.edu

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is instrumental in characterizing the electronic structure of this compound(II) by probing the transitions between electronic energy levels.

Ligand-to-metal charge transfer (LMCT) transitions are a prominent feature in the UV-Vis spectra of many transition metal complexes, including those of copper(II). nih.gov These transitions involve the promotion of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. nsf.gov In copper(II) complexes, LMCT bands are often observed in the ultraviolet or visible region of the spectrum. For this compound(II), the intense absorption bands in the UV region are generally assigned to π-π* transitions localized on the tropolonato ligand, although some may have LMCT character. researchgate.netoup.com Specifically, a study on this compound(II) identified shorter molecular axis polarized bands at 387 nm, 267 nm, and 220 nm, and longer axis polarized bands at 338 nm and 252.9 nm, all attributed to π-π* transitions within the ligand. researchgate.net

The UV-Vis spectrum of this compound(II) also displays weaker absorption bands in the visible region, which are assigned to d-d electronic transitions. These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the ligand field. For a square-planar Cu(II) complex, these transitions are characteristic. This compound(II) typically exhibits a broad d-d transition band in the range of 650-680 nm. vulcanchem.com Some studies report this band appearing in the range of 660-770 nm. researchgate.net The position and intensity of these bands are indicative of the square-planar coordination geometry around the copper center. uchile.cl The addition of bases can cause a shift in the visible absorption band to a longer wavelength with increased intensity, indicating the formation of base adducts. oup.com

Spectroscopic Data for this compound(II)
Technique Observation
IR/Raman Spectroscopy Characteristic Cu-O and C-O stretching vibrations.
UV-Vis Spectroscopy (π-π transitions)*387 nm, 338 nm, 267 nm, 252.9 nm, 220 nm researchgate.net
UV-Vis Spectroscopy (d-d transitions) ~650-680 nm vulcanchem.com

Polarized Electronic Absorption Spectroscopy on Oriented Films (e.g., PVA films)

Polarized electronic absorption spectroscopy, particularly when utilizing stretched polymer films like polyvinyl alcohol (PVA), is a powerful technique for elucidating the electronic and molecular structure of this compound(II). researchgate.netresearchgate.net This method allows for the determination of the polarization direction of electronic transitions within the molecule.

Studies using stretched PVA films have been instrumental in understanding the structure of this compound(II). researchgate.net By comparing the polarized absorption spectrum with molecular orbital (MO) calculations, it has been demonstrated that the complex likely adopts a transoid structure within the PVA film. researchgate.netresearchgate.net The tropolonato ligand can coordinate to the copper ion through two oxygen atoms, which could be equivalent or non-equivalent (C–O⁻ and C=O). The correspondence between the polarized absorption spectra and the calculated excited wavefunctions indicates that the non-equivalent structure exists in the film. researchgate.net

The polarized absorption spectrum of this compound(II) in a stretched PVA film, recorded at 101 K, reveals specific polarized bands. For instance, bands observed at approximately 387 nm, 267 nm, and 220 nm have been assigned to shorter molecular axis polarized ππ* transitions. researchgate.netresearchgate.net The degree of polarization, represented by the ratio Rd (Rd = D∥/D⊥), provides information about the orientation of the transition dipole moment relative to the molecular axis. researchgate.net

The use of stretched polymer films is not limited to this compound(II) and has been applied to a range of other metal complexes to assign the polarized direction of their molecular electronic transitions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Multinuclear NMR)

Due to the paramagnetic nature of the Copper(II) ion (d⁹ configuration), obtaining well-resolved Nuclear Magnetic Resonance (NMR) spectra for this compound(II) is generally not feasible. bath.ac.uk The unpaired electron on the Cu(II) center causes significant line broadening, rendering the signals difficult to observe and interpret.

However, NMR spectroscopy can be a valuable tool for characterizing the diamagnetic components of related systems or the ligands themselves. For instance, in studies of related tropolone (B20159) derivatives, ¹H NMR has been used to characterize the ligand structure. For example, the ¹H NMR spectrum of a related bis[2-(methylamino)troponato]copper(II) complex in CDCl₃ showed signals at 7.32 (m, 2H), 7.12 (d, 1H), 6.95 (d, 1H), 6.81 (t, 1H), and 1.56 (s, 3H) ppm. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of similar copper complexes, such as bis(3-phenyl-2,4-pentanedionato)copper(II), has been documented. nist.gov For this compound itself, with a chemical formula of C₁₄H₁₀CuO₄, the computed molecular weight is approximately 305.77 g/mol . nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is also utilized for the characterization of related copper complexes. For example, in the analysis of bis(1-amidino-2-propylisourea)copper(II) nitrate (B79036), positive ion ESI-MS showed a peak at m/z 350, corresponding to the [M - HNO₃ - NO₃]⁺ fragment. upce.cz This demonstrates the utility of mass spectrometry in identifying the molecular ion and understanding the fragmentation pathways of such coordination compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a fundamental technique for studying paramagnetic species like Copper(II) complexes. nih.gov It provides detailed information about the electronic and geometric structure of the metal center. rsc.orgnih.gov

This compound(II) contains a Cu(II) ion, which has a 3d⁹ electron configuration, resulting in an S = 1/2 spin state. nih.gov This makes it EPR active. The EPR spectrum is sensitive to the coordination environment of the copper ion. nih.gov For many Cu(II) complexes, the spectra are characteristic of a tetragonal ligand field with a d(x²-y²) ground state. uc.pt In frozen solutions, the EPR spectra of some copper complexes can reveal the presence of multiple species in equilibrium. For example, studies on other copper complexes have shown the coexistence of two distinct signals, indicating different coordination environments, such as six-coordinate distorted octahedral and five-coordinate square-pyramidal structures. uc.pt The EPR signals of Cu(II) complexes can also be influenced by the solvent, with different spectra observed in various solvents, reflecting solvated and non-solvated species. rsc.org

The EPR spectrum of a Cu(II) complex is described by the g-tensor and the hyperfine coupling tensor (A). ethz.ch The g-tensor provides information about the electronic structure, while the A-tensor describes the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). ethz.chlibretexts.org

For axially symmetric Cu(II) complexes, the g-tensor has two principal values, g∥ and g⊥, and the A-tensor also has corresponding A∥ and A⊥ values. ethz.ch Typically, for square-planar or square-pyramidal Cu(II) complexes, g∥ > g⊥ > gₑ (free electron g-value, ~2.0023), which is consistent with a d(x²-y²) ground state. mdpi.com The hyperfine coupling to the copper nucleus splits the g∥ and g⊥ signals into four lines due to the I = 3/2 nuclear spin. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict and interpret the g-tensors and hyperfine coupling constants of Cu(II) complexes. mdpi.comru.nl These calculations can help in assigning the observed spectral features to specific molecular structures and electronic configurations. For instance, double-hybrid density functional theory (DHDFT) has shown good performance in predicting the g-tensors of a range of Cu(II) complexes. mdpi.com

Table 1: Representative EPR Parameters for a Cu(II) Complex

ParameterValue
g∥2.26
g⊥2.06
A∥ (MHz)520
A⊥ (MHz)< 50

Note: The values in this table are representative for a Cu(II) complex and are based on data from a study on Cu(II) mediated oxidation. libretexts.org They serve as an example of typical EPR parameters.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. While this compound(II) itself is an achiral complex, it can exhibit induced circular dichroism (ICD) when it forms adducts with chiral molecules. oup.comamanote.com

Studies have shown that this compound(II) forms adducts with chiral aromatic amines, such as (+)-1-phenylethylamine. oup.com The coordination of the chiral base at an axial position of the copper complex induces dissymmetry in the parent achiral complex, leading to the observation of CD signals for both the d-d and intra-ligand electronic transitions. oup.comresearchgate.net The formation of these adducts can be monitored by changes in the visible absorption spectrum, which typically show a shift to longer wavelengths and increased intensity upon adduct formation. oup.com

The analysis of induced CD spectra can provide insights into the nature of the interaction between the achiral complex and the chiral environment. The dispersion-induced circular dichroism (DICD) theory has been applied to understand the CD spectra of such systems. oup.comacs.org

Induced Circular Dichroism with Chiral Amine Adducts

The achiral complex, this compound(II), has been shown to form adducts with various chiral aromatic amines, which results in the induction of optical activity in the d-d and intra-ligand electronic transitions of the complex. researchgate.netoup.com This phenomenon, known as induced circular dichroism (ICD), occurs when the chiral amine coordinates to the axial position of the square-planar copper(II) complex, creating a dissymmetric environment. researchgate.net

Studies have utilized chiral amines such as (+)-1-phenylethylamine, (+)-1-(1-naphthyl)ethylamine, and (+)-1-(2-naphthyl)ethylamine in a chloroform (B151607) solvent. researchgate.net The addition of these amines causes a shift in the visible absorption band to longer wavelengths with increased intensity, signaling the formation of mono base-adducts. researchgate.net

The induced CD spectra for the adducts are notable. In the region of the ligand's own transitions, two intense absorption bands are observed around 26,000 cm⁻¹ and 30,000 cm⁻¹. researchgate.net When complexed with the chiral (+)-amines, this compound(II) exhibits a consistent ICD pattern: a negative band at approximately 26,000 cm⁻¹ and a positive band at 30,000 cm⁻¹. researchgate.net This observation is significant because the chiral amines themselves have a characteristic intrinsic negative CD band at their lowest energy transition. researchgate.net

The formation constants (Kь) for these adducts have been determined spectrophotometrically and are presented in the table below, along with the observed molar circular dichroism (Δε) values, which are based on the adduct concentration. researchgate.net

Chiral AmineFormation Constant (Kь / M⁻¹)Wavenumber (cm⁻¹)Molar Circular Dichroism (Δε)
(+)-1-phenylethylamine0.626,000-1.5
30,000+0.6
(+)-1-(1-naphthyl)ethylamine0.526,000-1.9
30,000+0.8
(+)-1-(2-naphthyl)ethylamine0.726,000-1.6
30,000+0.7

Table 1: Spectroscopic data for adducts of this compound(II) with chiral amines in chloroform. researchgate.net

Applicability of Dispersion-Induced CD Theory

The applicability of the dispersion-induced circular dichroism (DICD) theory, developed by P.E. Schipper, has been discussed in the context of the this compound(II)-chiral amine system. researchgate.netoup.com This theory was initially formulated for interactions between achiral and chiral species that have no specific orientation, such as an achiral solute in a chiral solvent. researchgate.net

Schipper previously applied the DICD treatment to similar systems involving copper(II) β-diketonates with optically active amines, and the results supported the experimental discussions. researchgate.net The study of this compound(II) with a broader range of chiral amines was undertaken to see if these observations and theoretical applications could be generalized. researchgate.net The consistent pattern of the induced CD bands across the different chiral amine adducts of this compound(II) suggests that the DICD theory is a relevant framework for explaining the observed optical activity in these complex systems. researchgate.net

X-ray Emission Spectroscopy (XES) and Ultraviolet Photoelectron Spectroscopy (UPS)

Information regarding the X-ray Emission Spectroscopy (XES) and Ultraviolet Photoelectron Spectroscopy (UPS) for this compound was not available in the consulted research literature. While techniques like polarized absorption spectroscopy have been used to investigate its electronic structure, specific data from XES and UPS studies on this compound could not be sourced. researchgate.net

Electronic Structure and Bonding

Molecular Orbital (MO) Analysis and Energy Level Diagrams

The molecular orbital framework of bis(tropolonato)copper(II), a d⁹ metal complex with a square-planar geometry, is constructed from the interactions between the copper(II) 3d, 4s, and 4p orbitals and the ligand group orbitals of the two bidentate tropolonato ligands.

In a typical square-planar Cu(II) environment, the five d-orbitals are no longer degenerate. They split into distinct energy levels. The highest occupied molecular orbital (HOMO) is typically the antibonding orbital with significant metal dₓ²-y² character, which points directly towards the coordinating ligand atoms. The unpaired electron in the Cu(II) center resides in this orbital. The remaining d-orbitals (dxy, dxz, dyz, and dz²) are at lower energies.

The tropolonato ligand, with its system of π-electrons, provides filled π-orbitals that can interact with the metal d-orbitals. The oxygen donor atoms of the tropolonato ligands form σ-bonds with the copper center, primarily involving the copper dₓ²-y² and 4s orbitals. There are also potential π-interactions between the metal dxz, dyz, and dxy orbitals and the π-system of the tropolone (B20159) rings. These interactions lead to the formation of bonding and antibonding molecular orbitals that define the electronic stability and properties of the complex.

A qualitative molecular orbital energy level diagram for a generic square-planar Cu(II) complex is shown below, which serves as a foundational model for this compound.

Molecular Orbital Primary Character Description
σ(b₁g)Cu dₓ²-y² - Ligand σHighest energy, antibonding, contains the unpaired electron (SOMO).
σ(a₁g)Cu dz² - Ligand σLower energy antibonding orbital.
π(b₂g)Cu dxy - Ligand πAntibonding orbital from in-plane π-interaction.
π(eg)Cu dxz, dyz - Ligand πDegenerate antibonding orbitals from out-of-plane π-interaction.
Non-bondingLigand σ and πOrbitals primarily localized on the tropolonato ligands.
Bonding MOsMetal-LigandStabilized orbitals resulting from constructive overlap.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound is characterized by a significant accumulation of negative charge on the electronegative oxygen atoms of the tropolonato ligands and a corresponding positive charge on the central copper(II) ion. The carbon framework of the tropolone rings will exhibit a more complex charge distribution due to resonance and inductive effects.

Electrostatic potential maps, which visualize the charge distribution, would show regions of negative potential (typically colored red) concentrated around the carbonyl oxygen atoms, indicating their role as the primary sites for coordination to the metal center. The copper(II) ion would be at the center of a region of positive electrostatic potential (typically colored blue), reflecting its electrophilic character. The delocalized π-system of the tropolone rings would likely show intermediate potential values. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

Spin Density Distribution in Copper(II) Centers

As a Cu(II) complex, this compound is paramagnetic with one unpaired electron (a d⁹ configuration). The spin density, which represents the spatial distribution of this unpaired electron, is primarily localized on the central copper atom. Theoretical calculations and Electron Paramagnetic Resonance (EPR) spectroscopy are the principal methods for determining spin density distribution.

For a square-planar Cu(II) complex, the unpaired electron resides predominantly in the dₓ²-y² orbital. This means the spin density is concentrated in a lobe-shaped distribution pointing towards the four coordinating oxygen atoms of the two tropolonato ligands. A smaller portion of the spin density is typically delocalized onto the coordinating ligand atoms through covalent interactions. This delocalization is a key aspect of the electronic structure and can be quantified by analyzing the hyperfine coupling constants in the EPR spectrum. The extent of this delocalization provides insight into the covalency of the copper-ligand bonds.

Electronic Transitions and Optical Properties

The optical properties of this compound are governed by electronic transitions between its molecular orbitals, which can be probed using UV-Visible spectroscopy. The spectra of such copper(II) complexes are typically characterized by two main types of transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy, filled d-orbital to the higher-energy, half-filled dₓ²-y² orbital. For square-planar Cu(II) complexes, several such transitions are possible (e.g., dxy → dₓ²-y², dxz,dyz → dₓ²-y², dz² → dₓ²-y²). These transitions are typically weak due to being Laporte-forbidden and appear as a broad band in the visible region of the spectrum, which is responsible for the characteristic color of Cu(II) complexes. For similar square-planar copper(II) chromophores, these bands often appear in the 550-600 nm range.

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and usually occur in the ultraviolet or near-visible region. For this compound, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. These involve the excitation of an electron from a filled orbital primarily localized on the tropolonato ligand to the singly occupied dₓ²-y² orbital on the copper ion. The high degree of conjugation in the tropolonato ligand could also give rise to intense intra-ligand (π → π*) transitions.

Hybridization Percentages and Conjugate Interactions (Natural Bond Orbital analysis)

NBO analysis of this derivative reveals the nature of the coordinate bonds and the electronic interactions within the molecule. The analysis quantifies the hybridization of the copper orbitals involved in bonding with the ligands. The bonds between the copper and the donor atoms (oxygen and nitrogen in the derivative) are formed from the overlap of ligand lone-pair orbitals with hybrid orbitals of the copper atom. These copper hybrid orbitals are primarily composed of d- and p-orbitals, consistent with a square-planar coordination geometry.

Coordination Chemistry and Ligand Field Theory

Chelation Behavior of Tropolonato Ligands

The tropolonato anion (C₇H₅O₂⁻) functions as a bidentate chelating ligand, coordinating to a central metal ion through its two oxygen atoms. In bis(tropolonato)copper(II), two tropolonato ligands bind to a copper(II) ion, forming a neutral, square planar complex. researchgate.net This chelation results in the formation of a stable five-membered ring composed of the copper ion, two oxygen atoms, and two carbon atoms from the tropolone (B20159) backbone.

The crystal structure of this compound(II), Cu(C₇H₅O₂)₂, has been determined through X-ray crystallography. iucr.org The coordination geometry around the Cu(II) center is primarily square planar, a common arrangement for d⁹ metal ions. researchgate.net The tropolonato ligands themselves are not perfectly planar; the seven-membered rings exhibit significant deviations from planarity. iucr.org The C-O bond lengths are typically in the range of 1.27-1.29 Å, consistent with other metal tropolonates. iucr.org

Detailed crystallographic data reveals the specific parameters of the coordination environment.

Selected Crystallographic Data for this compound(II)
ParameterValueReference
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/a iucr.org
a (Å)11.551 iucr.org
b (Å)13.707 iucr.org
c (Å)3.783 iucr.org
β (°)92.77 iucr.org

The formation of these chelate rings significantly enhances the stability of the complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. youtube.com

Donor Atom Effects on Coordination Geometry (e.g., O,O vs. N,N donor atoms)

The nature of the donor atoms in a ligand has a profound impact on the coordination geometry of the resulting metal complex. In this compound(II), the tropolonato ligand utilizes two oxygen atoms (an O,O donor set) to coordinate with the copper(II) ion. This hard donor set favors a square planar geometry, which is characteristic for many Cu(II) complexes. researchgate.net

When the O,O donor atoms are replaced with N,N donor atoms, such as in complexes with bidentate diamine ligands, a notable shift in the preferred coordination geometry can occur. While some Cu(II) complexes with N,N donors maintain a square planar arrangement, there is a greater tendency to adopt a distorted tetrahedral geometry. researchgate.net This change is attributed to the different electronic and steric properties of nitrogen compared to oxygen. Nitrogen is a softer donor atom than oxygen, which can influence the ligand field stabilization energy and favor different geometries. nih.gov

For instance, the coordination of copper(II) with N-methylaminoacetylacetonato derivatives, which feature an N,O donor set, results in a distorted tetrahedral complex. researchgate.net Similarly, many bis(diamine)copper(II) complexes exhibit geometries that are significantly distorted from ideal square planar symmetry. rsc.org The preference of Cu(II) for square-planar geometry with O,O donors like tropolonate versus a potential tetrahedral geometry with N,N donors illustrates the critical role of donor atoms in dictating the stereochemistry of the complex. researchgate.net

Adduct Formation and Equilibria with Auxiliary Ligands

As a coordinatively unsaturated, square-planar complex, this compound(II) acts as a Lewis acid and can react with Lewis bases (auxiliary ligands) to form adducts. This typically involves the axial coordination of one or two ligand molecules to the copper center, expanding its coordination number from four to five or six. The resulting five-coordinate adducts generally adopt a square-pyramidal geometry. u-szeged.hu

This behavior is well-documented for analogous copper(II) β-diketonate complexes, such as bis(acetylacetonato)copper(II) [Cu(acac)₂], which readily form 1:1 adducts with nitrogen-donor ligands like pyridine and its derivatives. u-szeged.hujmchemsci.com The reaction can be represented by the following equilibrium:

Cu(trop)₂ + B ⇌ Cu(trop)₂·B

Where 'trop' is the tropolonato ligand and 'B' is an auxiliary ligand. The formation of these adducts is often accompanied by a distinct color change, as the shift in coordination geometry alters the d-d electronic transitions of the copper(II) ion. u-szeged.hu The stability and structure of the adduct are influenced by the steric and electronic properties of the incoming auxiliary ligand.

The formation of adducts is an equilibrium process characterized by a formation constant (K), which quantifies the stability of the adduct in a given solvent. The thermodynamics of this process, including the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been extensively studied for similar copper(II) chelates. researchgate.netcapes.gov.br

Studies on the adduct formation of copper(II) chelates with pyridine bases in non-coordinating solvents like benzene have provided valuable thermodynamic data. The stability of these adducts generally increases with the basicity of the pyridine ligand, although steric hindrance from substituents near the nitrogen donor atom can significantly reduce the formation constant. researchgate.netresearchgate.net

Representative Thermodynamic Data for Adduct Formation of Copper(II) Chelates with Pyridine in Benzene
Copper Chelate SystemAuxiliary LigandK (L·mol⁻¹)-ΔH (kJ·mol⁻¹)-ΔS (J·mol⁻¹·K⁻¹)Reference
Bis(N-nitroso-N-phenylhydroxylaminato)copper(II)Pyridine6.917.643 researchgate.net
Bis(N-nitroso-N-phenylhydroxylaminato)copper(II)4-Methylpyridine13.822.256 researchgate.net
Bis(acetylacetonato)copper(II)Pyridine6.629.383 capes.gov.br

Note: Data are for analogous copper(II) chelate systems to illustrate typical thermodynamic parameters.

Solvent Effects on Coordination and Electronic Properties

The coordination environment and electronic properties of this compound(II) are sensitive to the solvent. Coordinating solvents can act as auxiliary ligands, binding to the axial positions of the copper(II) center and inducing changes in geometry and electronic structure. mdpi.com This interaction can lead to solvatochromism, where the color of the complex solution changes with the donor ability of the solvent. dntb.gov.ua

In non-coordinating solvents like benzene or chloroform (B151607), the complex likely retains its four-coordinate square-planar geometry. However, in donor solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or pyridine, solvent molecules can coordinate to form five- or six-coordinate species. researchgate.netnih.gov This change in the coordination sphere alters the ligand field splitting of the d-orbitals, which in turn shifts the energy of the d-d electronic transitions. researchgate.net

For many square-planar copper(II) complexes, increasing the donor strength of the solvent causes a red shift (a shift to lower energy) in the main visible absorption band. researchgate.net This is because the axial coordination of solvent molecules reduces the energy difference between the dₓ₂-y₂ orbital and the other d-orbitals. researchgate.net The extent of this shift can often be correlated with solvent parameters like the Gutmann Donor Number (DN), which quantifies the Lewis basicity of the solvent. dntb.gov.ua Therefore, the electronic spectrum of this compound(II) is expected to be highly dependent on the solvent medium. acs.org

Magnetic Properties Research

Temperature-Dependent Magnetic Susceptibility Studies

No specific studies presenting data, in tabular or graphical form, on the temperature-dependent magnetic susceptibility of bis(tropolonato)copper were identified. Such studies are crucial for determining the nature and strength of magnetic interactions.

Antiferromagnetic and Ferromagnetic Exchange Coupling

There is a lack of research specifically detailing the presence or nature of antiferromagnetic or ferromagnetic exchange coupling in this compound. The intermolecular distances and orientations in the crystal lattice would be key determinants of such interactions, but no dedicated studies on this aspect were found.

Single Ion Effects and Inter-Cation Magnetic Interactions

Detailed investigations into single-ion effects, such as magnetic anisotropy and g-factor values determined through techniques like electron paramagnetic resonance (EPR) spectroscopy, specifically for this compound, are not described in the available literature. Similarly, there is no specific information on the nature and magnitude of inter-cation magnetic interactions.

Influence of Coordination Mode on Magnetic Interactions

While the coordination mode of ligands is known to significantly influence the magnetic properties of copper(II) complexes, no studies were found that specifically analyze how the coordination of the tropolonato ligand in this compound dictates its magnetic interactions.

Theoretical and Computational Chemistry Studies of Bis Tropolonato Copper

Theoretical and computational chemistry provide powerful tools for understanding the molecular and electronic properties of coordination compounds like bis(tropolonato)copper. These methods allow for the detailed investigation of geometric structures, vibrational modes, electronic configurations, and bonding characteristics, offering insights that complement experimental findings.

Reaction Mechanisms and Reactivity

Ligand Exchange Reactions and Kinetics

Ligand exchange or substitution reactions are fundamental to the chemistry of copper(II) complexes. In these processes, a ligand in the coordination sphere of the copper ion is replaced by another. For square-planar copper(II) complexes like bis(tropolonato)copper, these reactions typically proceed via an associative mechanism. An incoming ligand attacks the complex, forming a five- or six-coordinate intermediate, which then releases one of the original ligands.

The kinetics of these reactions can be influenced by several factors, including the concentration of the incoming ligand, the nature of the solvent, and the steric and electronic properties of both the original and incoming ligands. For instance, studies on other copper(II) complexes have shown that the rate of ligand exchange can be first-order with respect to both the complex and the entering ligand. nih.gov The reaction rate can also be significantly affected by the presence of acids or bases, which can protonate or deprotonate the ligands, thereby altering their binding affinity. researchgate.net

While detailed kinetic studies specifically on this compound are not extensively documented in the provided literature, the general principles of ligand substitution in copper(II) chelates apply. The stability of the this compound complex suggests that the exchange of the bidentate tropolonato ligand would require more forcing conditions compared to the substitution of monodentate ligands. The reaction would likely proceed in a stepwise manner, where one coordination site of the tropolonato ligand detaches first, followed by the second, before the incoming ligand fully coordinates.

A representative mechanism for ligand exchange in a general Cu(II) complex is a two-step process. inorgchemres.org The first step is often rapid and dependent on the concentration of the incoming ligand, while the second step can be slower and independent of the incoming ligand's concentration. inorgchemres.org

Redox Chemistry and Electrochemical Properties (e.g., Cyclic Voltammetry)

The redox chemistry of this compound involves the gain or loss of electrons by the central copper ion, typically cycling between the Cu(II) and Cu(I) oxidation states. The electrochemical properties of such complexes can be investigated using techniques like cyclic voltammetry (CV), which provides information about the reduction and oxidation potentials.

For bis(β-diketonato)copper(II) complexes, which are structurally analogous to this compound, the Cu(II)/Cu(I) reduction is a key electrochemical event. researchgate.net This process is often electrochemically irreversible. researchgate.net The potential at which this reduction occurs is highly dependent on the electronic nature of the substituents on the ligand. Electron-withdrawing groups on the ligand make the complex easier to reduce (a more positive reduction potential), while electron-donating groups make it more difficult to reduce (a more negative reduction potential). researchgate.net This relationship highlights the electronic communication between the ligand and the metal center.

Cyclic voltammetry studies on various copper(II) complexes reveal quasi-reversible one-electron charge transfer processes for the Cu(II)/Cu(I) redox couple. semanticscholar.orgiosrjournals.org The formal potential (E°') for this couple is sensitive to the solvent and the specific ligand structure. semanticscholar.org

Below is a table summarizing typical electrochemical data for analogous copper(II) complexes, illustrating the range of redox potentials observed.

Complex TypeRedox CouplePotential (V vs. reference)TechniqueSolvent
Binuclear Cu(II) Schiff BaseCu(II)Cu(II)/Cu(I)Cu(II)-0.290 to 0.195Cyclic VoltammetryDMF
Bis(phenanthroline)Cu(II)Cu(II)/Cu(I)Quasi-reversibleCyclic VoltammetryDMSO/DMF
Cu(II)-2-hydroxyphenoneCu(II)/Cu(I)Diffusion-controlledCyclic VoltammetryNot Specified

Data derived from studies on various copper(II) complexes to illustrate general electrochemical behavior. semanticscholar.orgresearchgate.netmdpi.com

General Copper-Mediated Catalytic Reaction Pathways

Copper complexes are widely employed as catalysts in a variety of organic transformations, primarily due to the accessibility of multiple oxidation states (Cu(I), Cu(II), Cu(III)). While specific catalytic applications of this compound are not detailed in the provided search results, general pathways for copper-mediated catalysis can be described.

Many copper-catalyzed reactions, particularly oxidations, operate through a redox cycle involving Cu(II) and Cu(I) species. In a typical catalytic cycle for an oxidation reaction, the Cu(II) precatalyst is first reduced by a substrate or a reducing agent to the active Cu(I) species. This Cu(I) complex then interacts with an oxidant (e.g., oxygen, peroxides) to generate a high-valent copper-oxo or copper-peroxo species, which is a powerful oxidizing agent. This intermediate then oxidizes the organic substrate, regenerating the Cu(I) or Cu(II) catalyst to continue the cycle.

For example, in the oxidation of hydrocarbons, a Cu(II) complex can catalyze the decomposition of hydroperoxides, initiating radical chain reactions. mdpi.com Copper(II) complexes with various nitrogen-donor ligands have proven effective in activating C-H bonds in saturated hydrocarbons. mdpi.com

Another important class of reactions is copper-catalyzed cross-coupling reactions. Although often initiated with Cu(I) salts, Cu(II) precatalysts can be reduced in situ. The mechanism is thought to involve oxidative addition of a substrate to the Cu(I) center, followed by transmetalation (in some cases) and reductive elimination to form the product and regenerate the Cu(I) catalyst.

The catalytic activity of a copper complex is intricately linked to its redox potential and the coordination environment provided by the ligands. researchgate.net The ligands can stabilize specific oxidation states, modulate the reactivity of the copper center, and influence the selectivity of the reaction.

Intramolecular Rearrangements and Conformation Changes

Square-planar d⁹ complexes like this compound(II) are subject to Jahn-Teller distortion and are generally considered stereochemically rigid. However, the coordination geometry can be flexible and may undergo distortions from an ideal square plane towards a tetrahedral geometry. The extent of this distortion is influenced by the steric bulk of the ligands and packing forces in the solid state.

While large-scale intramolecular rearrangements are uncommon for such complexes under normal conditions, photoexcitation can induce significant structural changes. For instance, studies on copper(I) complexes have shown that metal-to-ligand charge transfer (MLCT) excitation can lead to ultrafast structural dynamics, including a flattening of the coordination geometry. nih.gov This occurs as the electronic configuration changes from Cu(I) (d¹⁰) to Cu(II) (d⁹) in the excited state. nih.gov

Thermal Stability and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), or its quantitative counterpart Differential Scanning Calorimetry (DSC), are cornerstone techniques for studying the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA/DSC monitors the difference in temperature or heat flow between a sample and a reference material, revealing exothermic and endothermic events.

While specific, detailed TGA/DTA thermograms for bis(tropolonato)copper are not extensively reported in the surveyed literature, the expected behavior can be inferred from studies on analogous copper(II) chelate complexes. Typically, the thermal decomposition of such copper complexes occurs in one or more distinct stages. orientjchem.orgmdpi.com An initial weight loss at lower temperatures (around 100 °C) often corresponds to the removal of lattice or coordinated water molecules. mdpi.com The principal decomposition of the organic ligands occurs at higher temperatures. For many copper(II) carboxylate and β-diketonate complexes, this main decomposition phase is an exothermic process that takes place in the range of 200–500 °C. mdpi.com The final solid product of decomposition in an oxidizing atmosphere (like air) is generally copper(II) oxide (CuO). mdpi.comresearchgate.net In an inert atmosphere, reduction to metallic copper can occur. rsc.org

The DTA/DSC curve would be expected to show endothermic peaks for any phase transitions, such as melting, and exothermic peaks corresponding to the decomposition of the organic tropolonato ligands. orientjchem.org The number of decomposition steps observed in the TGA curve can provide information on the mechanism of degradation.

Table 1: General Stages of Thermal Decomposition for Copper(II) Chelate Complexes

Temperature Range Event Technique Observation
~100-200 °C Dehydration/Desolvation TGA Initial mass loss
DTA/DSC Endothermic peak
~200-500 °C Ligand Decomposition TGA Significant mass loss
DTA/DSC Strong exothermic peak(s)
>500 °C Final Product Formation TGA Stable mass plateau

Kinetics of Thermal Decomposition (e.g., Kissinger, Isoconversional, Mampel, Avrami equations)

The study of thermal decomposition kinetics provides quantitative data on the stability of a compound, such as its activation energy (Ea). This is often accomplished by performing TGA or DSC experiments at multiple heating rates and applying kinetic models to the resulting data.

Common methods for analyzing non-isothermal decomposition kinetics include:

Kissinger Equation: A widely used model-fitting method that relates the change in the peak temperature of a reaction (from DTA or DTG curves) to the heating rate. nih.govnih.gov The activation energy can be determined from the slope of a plot of ln(β/Tp²) versus 1/Tp, where β is the heating rate and Tp is the peak temperature. caotechnology.com.au

Isoconversional Methods (e.g., Flynn-Wall-Ozawa): These "model-free" methods calculate the activation energy as a function of the extent of conversion (α), without assuming a specific reaction model. nih.gov This is particularly useful for complex, multi-step decompositions where the mechanism may change as the reaction progresses.

Mampel and Avrami Equations: These models are often used to describe the kinetics of solid-state reactions, relating the reaction rate to nucleation and growth mechanisms. rsc.org For example, the thermal decomposition of copper(II) oxalate (B1200264) was found to fit an Avrami–Erofeev relationship, which describes a nucleation and growth process. rsc.org

While specific kinetic parameters for the thermal decomposition of this compound have not been detailed in the available literature, studies on similar compounds illustrate the methodology. For instance, the kinetics of the evaporation process for bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) were investigated using TGA at different heating rates, and the activation energy was evaluated using the Ozawa and Kissinger methods. semanticscholar.org Such studies are crucial for understanding the reaction mechanism and predicting the thermal lifetime of the material.

Identification of Decomposition Products (Solid-state and Gaseous)

Identifying the final products of thermal decomposition is essential for elucidating the degradation pathway. For copper complexes, the solid residue is typically analyzed by techniques like X-ray diffraction (XRD), while evolved gaseous products can be identified using coupled techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Based on studies of various copper complexes, the most probable solid-state product from the thermal decomposition of this compound in an oxidizing atmosphere is tenorite, or copper(II) oxide (CuO). mdpi.comresearchgate.net In an inert atmosphere like nitrogen or under vacuum, the decomposition may lead to the formation of metallic copper. rsc.org

The gaseous products would originate from the breakdown of the tropolonato ligand (C₇H₅O₂⁻). The tropolone (B20159) ring is an aromatic system, and its decomposition would likely produce a complex mixture of gaseous products. While specific data for this ligand is scarce, the decomposition of other organic ligands in copper complexes is known to release gases such as carbon dioxide (CO₂), carbon monoxide (CO), and various hydrocarbons. rsc.orgyoutube.com For example, the decomposition of copper carbonates and oxalates releases CO₂ and/or CO. rsc.orgrsc.org The complete combustion of the tropolonato ligand would yield CO₂ and H₂O.

Influence of Structural Factors on Thermal Stability (e.g., size, symmetry)

The thermal stability of a metal chelate is influenced by several structural factors, including the nature of the metal-ligand bond, the geometry of the complex, and the properties of the ligand itself.

Chelate Effect: The formation of a five- or six-membered ring between a ligand and a central metal ion, as seen in this compound, significantly enhances the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands. This is known as the chelate effect, which is primarily an entropic phenomenon. wikipedia.org

Ligand Structure: Modifications to the ligand can impact thermal stability. A study on bis[2-(methyl-amino)-troponato]copper(II) showed that substituting an oxygen donor atom with a methyl-functionalized nitrogen atom did not significantly alter the core bond distances and angles compared to this compound(II). nih.gov This suggests a degree of robustness in the copper-tropolonate core structure. In other types of copper complexes, fluorination of the organic ligand has been shown to increase volatility and, in some cases, thermal stability. scholaris.ca

Metal Ion Size and Charge: The stability of metal complexes often correlates with the properties of the metal ion. For a series of metal carbonates, thermal stability increases as the size of the cation increases (and its polarizing power decreases). chemguide.co.uk A similar trend can be expected for other metal chelates, where the strength and nature of the coordination bond play a central role.

Thermochemistry Studies (e.g., Standard Enthalpy of Formation)

Thermochemical studies provide fundamental thermodynamic data about a compound. The standard enthalpy of formation (ΔHf°) is a key parameter representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

For this compound(II), the standard enthalpy of formation has been determined experimentally using solution calorimetry at 298.15 K. This value provides a quantitative measure of the compound's thermodynamic stability in its crystalline state. oup.com

Table 2: Thermochemical Data for Crystalline this compound(II)

Parameter Value Method Reference

This negative value indicates that the formation of crystalline this compound(II) from its constituent elements (copper, carbon, hydrogen, and oxygen) is an exothermic process, reflecting the energetic stability of the compound. oup.com

Ligand Modification and Structure Property Relationships

Functionalization of the Tropolonato Backbone (e.g., C-5 substitutions)

The seven-membered aromatic ring of the tropolonato ligand provides a scaffold for the introduction of various functional groups. The C-5 position (para to the C-1 carbon) is a common site for substitution, as it allows for significant electronic influence on the coordinating oxygen atoms without introducing substantial steric hindrance near the metal center.

Research has demonstrated that a wide array of substituents can be installed at this position. These modifications are typically achieved by electrophilic substitution reactions on a tropolone (B20159) precursor before chelation to the copper(II) ion. Common functional groups include:

Electron-donating groups (EDGs): Alkoxy (-OR) and alkyl (-R) groups increase the electron density on the tropolonato ring. This enhanced electron donation to the copper center can stabilize the complex.

Electron-withdrawing groups (EWGs): Halogens (-Cl, -Br), nitro (-NO2), and cyano (-CN) groups decrease the electron density of the ligand. This modification makes the ligand a weaker donor and can significantly impact the redox properties of the copper center.

The introduction of these groups allows for systematic variation of the ligand's electronic character, which is a key strategy for tuning the properties of the final bis(tropolonato)copper complex.

Heteroatom Substitution in the Ligand Moiety (e.g., oxygen to nitrogen)

A more fundamental modification of the tropolonato ligand involves the replacement of one or both of the coordinating oxygen atoms with other heteroatoms, most commonly nitrogen. This creates ligand analogues that can dramatically alter the coordination environment of the copper(II) ion.

The synthesis of these nitrogen-containing analogues, such as aminotropones or aminotroponiminates, provides a different set of donor atoms with distinct electronic and steric profiles. mdpi.comnih.gov The replacement of a hard oxygen donor with a softer, more covalent nitrogen donor can influence the stability and reactivity of the resulting copper complex. rsc.org For instance, the formation of N,N'-chelated complexes generally results from the reaction of a copper salt with the corresponding nitrogen-based ligand, which can be synthesized through multi-step organic procedures. unam.mx This approach fundamentally changes the nature of the metal-ligand interaction compared to the original O,O'-coordination of the parent tropolonato ligand. nih.govtue.nl

Effects of Substituents on Electronic, Structural, and Magnetic Properties

Ligand modifications, whether through backbone functionalization or heteroatom substitution, have profound and predictable effects on the key properties of this compound.

Electronic Properties: The electronic properties of the complex, such as its redox potential and UV-visible absorption spectrum, are highly sensitive to the nature of the substituents.

Electron-donating groups on the tropolone ring increase electron density at the copper center, making it easier to oxidize. Consequently, these substitutions tend to lower the Cu(II)/Cu(I) redox potential.

Electron-withdrawing groups have the opposite effect, making the copper center more electron-deficient and harder to oxidize, thus increasing the redox potential. rsc.org

This relationship can be quantified using principles like the Hammett equation, which correlates substituent electronic effects with changes in reactivity and physical properties. boisestate.edu Heteroatom substitution also significantly alters the ligand field strength, leading to shifts in the d-d electronic transitions and, therefore, a change in the color of the complex. ox.ac.ukox.ac.uk

Structural Properties: While the parent this compound typically adopts a square-planar geometry due to the d9 electronic configuration of Cu(II), ligand modifications can induce structural changes. rsc.org The introduction of bulky substituents, particularly at positions adjacent to the coordinating oxygens (e.g., C-3 or C-7), can create steric strain. This strain may force the complex to distort from planarity, potentially adopting a more tetrahedral geometry. Such distortions can, in turn, influence the complex's reactivity and magnetic properties. nih.gov

Magnetic Properties: In the solid state, this compound complexes can exhibit magnetic coupling between adjacent copper(II) centers. This interaction, known as superexchange, is mediated by the bridging ligands and is highly dependent on the distance and orientation between the copper ions. Substituents can influence these magnetic interactions in several ways:

Electronic Effects: Electron-withdrawing groups can decrease the electron density on the bridging atoms, which may weaken the antiferromagnetic coupling between copper centers. nih.gov

Steric Effects: Bulky substituents can alter the crystal packing of the molecules, changing the intermolecular Cu···Cu distances and the superexchange pathways, thereby modifying the strength and even the nature (ferromagnetic vs. antiferromagnetic) of the magnetic coupling. mdpi.com

Table 1: Predicted Effects of C-5 Substituents on this compound Properties
SubstituentElectronic NatureEffect on Cu(II)/Cu(I) Redox PotentialPredicted Impact on Solid-State Magnetic Coupling
-OCH₃Strongly DonatingDecreaseMinimal electronic effect; packing dependent
-CH₃DonatingSlight DecreaseMinimal electronic effect; packing dependent
-HNeutral (Reference)Reference ValueReference Value
-ClWithdrawingIncreasePotential weakening of antiferromagnetic coupling
-NO₂Strongly WithdrawingSignificant IncreaseSignificant weakening of antiferromagnetic coupling
Table 2: Comparison of Ligand Donor Atoms and Their Effects
Ligand TypeDonor AtomsTypical Coordination GeometryEffect on Ligand Field Strength
TropolonatoO, OSquare-planarReference
AminotroponatoN, ODistorted square-planarIncrease
AminotroponiminatoN, NDistorted square-planar/tetrahedralSignificant Increase

Design Principles for Tailored Properties

The relationships between ligand structure and the resulting complex's properties form the basis for the rational design of functional materials. digitellinc.com By understanding these connections, it is possible to synthesize this compound derivatives with predefined characteristics.

Tuning Redox Chemistry: For applications requiring specific redox potentials, such as in catalysis or sensor technology, the choice of electron-donating or electron-withdrawing substituents on the tropolone ring is the primary design consideration. rsc.orgnih.gov

Modifying Magnetic Behavior: To engineer materials with specific magnetic properties, one can introduce bulky groups to control the solid-state packing and thus the intermolecular magnetic interactions. Simultaneously, electronic tuning via EWGs or EDGs can modulate the strength of the superexchange.

Enhancing Stability: For applications requiring robust complexes, ligands with stronger donor atoms, such as nitrogen-substituted analogues, can be employed to enhance the thermodynamic stability of the copper complex.

In essence, the tropolonato ligand acts as a modular platform. Through careful selection of functional groups and donor atoms, a chemist can systematically manipulate the electronic, structural, and magnetic properties of this compound to create materials tailored for specific and advanced applications. boisestate.edu

Applications in Advanced Materials Science

Thin Film Deposition and Langmuir-Blodgett Techniques

The fabrication of high-quality thin films is crucial for the development of advanced electronic and optical devices. Bis(tropolonato)copper(II) and its derivatives have been utilized as precursors for depositing thin films of copper oxides, which are valuable semiconductor materials.

Research has demonstrated that alkyl-substituted copper(II) tropolonate complexes can be used for the direct photodeposition of amorphous thin films of copper(I) oxide (Cu₂O). In this method, a solution of the copper tropolonate complex is applied to a substrate, such as a silicon wafer, using a spin-coating technique to create a uniform, amorphous film of the precursor complex. Subsequent irradiation of this film with light induces a photochemical reaction, transforming the precursor into a high-quality, continuous film of Cu₂O. The use of alkyl substituents on the tropolone (B20159) ligand helps to reduce intermolecular interactions, which improves the quality and uniformity of the precursor film. Films produced from a Cu(t-amyltropolonate)₂ complex were described as excellent, showing no evidence of grains, islands, or other significant imperfections when examined with scanning electron microscopy.

Deposition Parameters for Copper(I) Oxide Thin Film from a Copper Tropolonate Precursor
ParameterValue / Description
Precursor ComplexCu(t-amyltropolonate)₂
SubstrateSi(100) chip
Deposition MethodSpin coating
Spin Coater Speed1500 RPM
Conversion MethodPhotochemical deposition (irradiation)
Resulting MaterialAmorphous thin film of Copper(I) Oxide (Cu₂O)

While the Langmuir-Blodgett (LB) technique is a well-established method for creating highly organized, ultra-thin films layer by layer, specific studies detailing the use of this compound(II) in LB film formation are not extensively documented in available research. However, the optical properties of this compound(II) have been studied in thin, stretched polymer films, which provides insights into the molecule's behavior and orientation in a constrained, film-like environment. These studies help to understand the anisotropic properties of the molecule, which is fundamental for applications in layered structures like those produced by the LB method.

Potential as Optical Materials (e.g., Non-linear Optical Properties)

The potential of a material for optical applications is rooted in its electronic structure. The electronic absorption properties of this compound(II) have been investigated using polarized spectroscopy on the complex embedded in stretched polyvinyl alcohol (PVA) films. These studies reveal that the electronic transitions are polarized along specific molecular axes.

The absorption spectrum of this compound(II) features several strong bands in the ultraviolet region, which are assigned to π-π* transitions localized on the tropolonate ligands. A comparison between the polarized absorption spectrum and molecular orbital calculations indicates that the complex adopts a transoid structure within the polymer film. Specific transitions are polarized along the shorter and longer molecular axes, demonstrating the compound's electronic anisotropy.

Polarized Electronic Absorption Bands of this compound(II) in a Stretched PVA Film
Wavelength (nm)AssignmentPolarization Axis
387π → πShorter Molecular Axis
338π → πLonger Molecular Axis
267π → πShorter Molecular Axis
252.9π → πLonger Molecular Axis
220π → π*Shorter Molecular Axis

While these studies of linear optical properties are foundational, specific research quantifying the non-linear optical (NLO) properties of this compound(II), such as its nonlinear refractive index or third-order susceptibility, is not detailed in the available literature. However, the delocalized π-electron system of the tropolonate ligand and the presence of a d-block metal like copper are features often associated with NLO activity in other metal-organic complexes. This suggests that this compound(II) could be a candidate for further investigation in the field of non-linear optics.

Precursors in Metal and Metal Oxide Nanoparticle Synthesis

Metal-organic complexes are widely used as single-source precursors for the synthesis of metal and metal oxide nanoparticles. The defined stoichiometry and ability to decompose cleanly at specific temperatures make them ideal starting materials. This compound(II) serves as a precursor for copper-based materials through processes like thermal decomposition.

As established in the context of thin film deposition, copper tropolonate complexes decompose under energy input (e.g., light or heat) to form copper oxide. This same principle applies to nanoparticle synthesis. The thermal decomposition of related copper complexes, such as bis(hinokitiolato)copper(II), has been studied, revealing that the final product of the decomposition process is copper(II) oxide (CuO). Hinokitiol (B123401) (4-isopropyltropolone) is a naturally occurring derivative of tropolone, making its copper complex a close structural analog to this compound(II). This behavior strongly indicates the potential of this compound(II) to act as a precursor for the synthesis of CuO nanoparticles via thermal decomposition routes. The size, crystallinity, and morphology of the resulting nanoparticles would likely be controlled by parameters such as decomposition temperature, heating rate, and the presence of capping agents or surfactants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Bis(tropolonato)copper with high purity and yield?

  • Methodological Guidance : Use reflux methods with copper(II) salts (e.g., CuCl₂·2H₂O) and tropolone in anhydrous ethanol. Monitor molar ratios (e.g., 1:2 Cu:tropolone), temperature (60–80°C), and reaction time (4–6 hrs). Post-synthesis, characterize purity via elemental analysis, FTIR (Cu–O stretching bands at 450–500 cm⁻¹), and X-ray diffraction for crystallinity .

Q. How does the ligand coordination geometry of this compound influence its spectroscopic properties?

  • Methodological Guidance : Compare square-planar vs. distorted geometries using UV-Vis spectroscopy (d-d transitions at ~600–800 nm) and EPR (axial symmetry parameters). Correlate with DFT calculations to model ligand field effects. Reference crystallographic data for structural validation .

Q. What are the stability thresholds of this compound under varying environmental conditions (pH, temperature, light)?

  • Methodological Guidance : Conduct accelerated stability testing:

  • pH stability: Titrate in buffered solutions (pH 2–12) and monitor decomposition via UV-Vis.
  • Thermal stability: Use TGA-DSC to identify decomposition temperatures (>200°C typically).
  • Photostability: Expose to UV light (254–365 nm) and track spectral changes over time .

Advanced Research Questions

Q. How do solvent polarity and donor-acceptor interactions modulate the redox behavior of this compound in catalytic applications?

  • Methodological Guidance : Perform cyclic voltammetry in aprotic (DMSO, DMF) vs. protic solvents (MeOH, H₂O) to compare Cu(II)/Cu(I) redox potentials. Pair with kinetic studies (e.g., turnover frequency in oxidation reactions) and in situ Raman spectroscopy to detect intermediate species .

Q. What mechanistic pathways explain contradictory reports on this compound’s antimicrobial efficacy across Gram-positive and Gram-negative bacteria?

  • Methodological Guidance :

  • Experimental design: Use MIC assays with standardized bacterial strains (e.g., E. coli vs. S. aureus).
  • Contradiction analysis: Investigate membrane permeability via fluorescent probes (e.g., propidium iodide uptake) and ROS generation assays. Contrast with ligand-free Cu²⁺ controls to isolate tropolone’s role .

Q. Can computational models accurately predict the magnetic anisotropy of this compound in single-molecule magnet (SMM) studies?

  • Methodological Guidance : Apply CASSCF/NEVPT2 calculations to model zero-field splitting parameters (D values). Validate against experimental SQUID magnetometry data (χ vs. T plots) and EPR spectra. Address discrepancies by refining spin-orbit coupling terms in simulations .

Q. How do crystallographic defects in this compound thin films affect charge transport in optoelectronic devices?

  • Methodological Guidance : Use AFM and XRD to map defect density in spin-coated films. Measure conductivity via four-point probe and correlate with PL quenching efficiency. Compare defect-engineered samples (e.g., annealed vs. as-deposited) .

Methodological Frameworks for Addressing Contradictions

  • PICOT Framework : Define Population (compound form), Intervention (experimental variables), Comparison (control systems), Outcome (target properties), and Timeframe (e.g., reaction kinetics) to structure hypothesis testing .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (knowledge-gap filling), Novel (untested conditions), Ethical (non-hazardous protocols), and Relevant (theoretical/practical impact) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.